{1-[(2,4-dichlorophenyl)methyl]-1H-imidazol-2-yl}methanamine
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Overview
Description
{1-[(2,4-dichlorophenyl)methyl]-1H-imidazol-2-yl}methanamine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,4-dichlorophenyl)methyl]-1H-imidazol-2-yl}methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 2,4-dichlorobenzyl chloride is reacted with imidazole in a suitable solvent, such as dimethylformamide or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{1-[(2,4-dichlorophenyl)methyl]-1H-imidazol-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
{1-[(2,4-dichlorophenyl)methyl]-1H-imidazol-2-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {1-[(2,4-dichlorophenyl)methyl]-1H-imidazol-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {1-[(2,4-dichlorophenyl)methyl]-1H-imidazol-2-yl}methanol
- {1-[(2,4-dichlorophenyl)methyl]-1H-imidazol-2-yl}ethanamine
- {1-[(2,4-dichlorophenyl)methyl]-1H-imidazol-2-yl}propane
Uniqueness
{1-[(2,4-dichlorophenyl)methyl]-1H-imidazol-2-yl}methanamine is unique due to its specific structural features, such as the presence of a methanamine group attached to the imidazole ring
Properties
CAS No. |
1247741-04-3 |
---|---|
Molecular Formula |
C11H11Cl2N3 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
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